molecular formula C26H21FN2O4 B3094424 Fmoc-5-fluoro-D-tryptophan CAS No. 1257852-79-1

Fmoc-5-fluoro-D-tryptophan

Cat. No.: B3094424
CAS No.: 1257852-79-1
M. Wt: 444.5 g/mol
InChI Key: GIFXTRKMFUWKHR-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-5-fluoro-D-tryptophan is a fluorine-substituted analogue of tryptophan, a fundamental building block of proteins. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Safety and Hazards

Fmoc-5-fluoro-DL-tryptophan is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing . Personal protective equipment and face protection should be used when handling this compound .

Future Directions

The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow for very rapid and highly efficient synthesis of peptides . This makes it an even more valuable resource for research in the post-genomic world . The development and use of this Na-protecting group and its adaptation to address the need for more green chemical peptide synthesis processes are areas of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-5-fluoro-D-tryptophan typically involves the introduction of a fluorine atom into the tryptophan molecule. This can be achieved through various synthetic routes, including the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and high-yield production of the compound by anchoring the Fmoc-protected amino acid to a solid support and sequentially adding other amino acids to build the desired peptide .

Chemical Reactions Analysis

Types of Reactions: Fmoc-5-fluoro-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid intermediates.

    Reduction: Reduction reactions can convert the compound back to its original state.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions include various fluorinated derivatives of tryptophan, which can be used in further chemical synthesis and research applications .

Scientific Research Applications

Fmoc-5-fluoro-D-tryptophan has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Incorporated into proteins to study enzyme mechanisms and protein interactions using techniques like NMR spectroscopy.

    Industry: Used in the production of fluorinated peptides for various industrial applications

Comparison with Similar Compounds

  • Fmoc-5-fluoro-L-tryptophan
  • Fmoc-5-fluoro-DL-tryptophan
  • 5-fluoro-L-tryptophan

Comparison: Fmoc-5-fluoro-D-tryptophan is unique due to its specific stereochemistry (D-configuration) and the presence of the Fmoc protecting group. This makes it particularly useful in peptide synthesis and research applications where stereochemistry and protection of functional groups are crucial. Compared to its L- and DL- counterparts, the D-configuration can provide different biological activities and interactions, offering a broader range of applications .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-fluoro-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXTRKMFUWKHR-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=C(C=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-5-fluoro-D-tryptophan
Reactant of Route 2
Reactant of Route 2
Fmoc-5-fluoro-D-tryptophan
Reactant of Route 3
Reactant of Route 3
Fmoc-5-fluoro-D-tryptophan
Reactant of Route 4
Reactant of Route 4
Fmoc-5-fluoro-D-tryptophan
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Fmoc-5-fluoro-D-tryptophan
Reactant of Route 6
Reactant of Route 6
Fmoc-5-fluoro-D-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.